4-Aminocarbonylphenylboronic acid
Overview
Description
4-Aminocarbonylphenylboronic acid, also known as 4-Carbamoylbenzeneboronic acid or 4-Carbamoylphenylboronic acid, is a chemical compound with the formula (H2NCO)C6H4B(OH)2 . It is a reactant involved in various chemical reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the synthesis of substituted pyrene derivatives .
Synthesis Analysis
While the specific synthesis process for 4-Aminocarbonylphenylboronic acid is not detailed in the search results, it is known that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation, a process involving the removal of a boron group from an organic compound, is a key step in the synthesis of such compounds .
Molecular Structure Analysis
The molecular formula of 4-Aminocarbonylphenylboronic acid is C7H8BNO3 . Unfortunately, the specific 3D structure analysis is not available as conformer generation is disallowed due to unsupported elements .
Chemical Reactions Analysis
4-Aminocarbonylphenylboronic acid is involved in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the synthesis of substituted pyrene derivatives . It is also used in the synthesis of biologically active molecules including hybrid peptidomimetic molecules as STAT3 protein inhibitors, Vasopressin V1B receptor antagonists for use as antidepressants and anxiolytics, and (Thienopyridine)carboxamides as CHK1 inhibitors .
Physical And Chemical Properties Analysis
4-Aminocarbonylphenylboronic acid is a powder or crystal with a molecular weight of 164.95 g/mol . It has a melting point of 229-234 °C and should be stored at a temperature of 2-8°C .
Scientific Research Applications
Cross-Coupling Reactions
4-Aminocarbonylphenylboronic acid is used as a reactant in various cross-coupling reactions. These include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions for the synthesis of substituted pyrene derivatives . It’s also used in Suzuki-Miyaura reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .
Three-Component Coupling
This compound is used in three-component coupling reactions with triflates and alkenes .
Preparation of Hybrid Peptidomimetic Molecules
4-Aminocarbonylphenylboronic acid is used in the synthesis of hybrid peptidomimetic molecules. These molecules act as inhibitors of the STAT3 protein .
Development of Vasopressin V1B Receptor Antagonists
This compound is used in the development of vasopressin V1B receptor antagonists. These antagonists are used as antidepressants and anxiolytics .
Synthesis of (Thienopyridine)carboxamides
4-Aminocarbonylphenylboronic acid is used in the synthesis of (thienopyridine)carboxamides. These compounds act as CHK1 inhibitors .
Sugar Sensing
4-Aminocarbonylphenylboronic acid hydrochloride can be used to prepare the modified reduced graphene composite material. This material is used as a sugar sensor to detect the analyte in fruit juice .
Detection of NADH and H2O2
The compound is used to modify carbon electrodes adsorbed with aminophenol. These modified electrodes are used for the detection of NADH and H2O2 .
Preparation of Carbon Dot Sensor
4-Aminocarbonylphenylboronic acid hydrochloride is used in the preparation of boron, nitrogen, and sulfur-doped carbon dot sensors. These sensors can be used for the detection of ascorbic acid .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be worn when handling this chemical .
Future Directions
While specific future directions for 4-Aminocarbonylphenylboronic acid are not detailed in the search results, it is clear that this compound is a valuable reactant in various chemical reactions, particularly in the synthesis of biologically active molecules . This suggests potential for further exploration in these areas.
Mechanism of Action
Target of Action
4-Aminocarbonylphenylboronic acid, also known as 4-Carbamoylphenylboronic acid, is a reactant involved in the synthesis of biologically active molecules . .
Mode of Action
It is known to be involved in suzuki-miyaura, sonogashira, and buchwald-hartwig cross-coupling reactions for the synthesis of various derivatives . These reactions are commonly used in organic chemistry for the formation of carbon-carbon bonds, which are crucial in the synthesis of many complex organic compounds.
Biochemical Pathways
The compound is used in the synthesis of various biologically active molecules, including hybrid peptidomimetic molecules as STAT3 protein inhibitors, Vasopressin V1B receptor antagonists for use as antidepressants, and anxiolytics . .
Result of Action
As a reactant in the synthesis of various biologically active molecules, the molecular and cellular effects of 4-Aminocarbonylphenylboronic acid’s action would depend on the specific molecules that it helps to create . For example, when used in the synthesis of STAT3 protein inhibitors, it could potentially contribute to the inhibition of STAT3, a protein involved in many cellular processes such as cell growth and apoptosis .
properties
IUPAC Name |
(4-carbamoylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRHNKBJNUVWFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372260 | |
Record name | 4-Carbamoylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminocarbonylphenylboronic acid | |
CAS RN |
123088-59-5 | |
Record name | 4-Carbamoylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminocarbonylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 4-Carbamoylphenylboronic acid in the synthesis of the MK2 inhibitor?
A1: 4-Carbamoylphenylboronic acid serves as a crucial building block in the final step of a three-step microwave-assisted synthesis of a MK2 inhibitor []. It undergoes a Suzuki-Miyaura cross-coupling reaction with a 3-amino-4-bromopyrazole derivative in the presence of a palladium catalyst under microwave irradiation []. This reaction forms a carbon-carbon bond, attaching the 4-carbamoylphenyl moiety to the pyrazole ring, yielding the target 4-arylpyrazole MK2 inhibitor [].
Q2: How efficient is the Suzuki-Miyaura coupling reaction involving 4-Carbamoylphenylboronic acid in this synthesis?
A2: The research paper highlights that the Suzuki-Miyaura reaction utilizing 4-Carbamoylphenylboronic acid is "fast and relatively efficient" under microwave irradiation []. This specific step, combined with the two preceding steps, allows for the synthesis of the target MK2 inhibitor in a 35% overall yield []. While the paper doesn't provide specific details about the individual step yield for the Suzuki-Miyaura coupling, it indicates the reaction contributes to the overall effectiveness of the synthetic route.
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